3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

Medicinal chemistry Physicochemical properties Lead optimization

3-Methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide (CAS 954630-43-4) is a synthetic small-molecule amide built on the N-tosyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The compound incorporates a tosyl (4-methylbenzenesulfonyl) group at the 2-position and a 3-methylbutanamido (isovaleramido) side chain at the 7-position of the THIQ core.

Molecular Formula C21H26N2O3S
Molecular Weight 386.51
CAS No. 954630-43-4
Cat. No. B2687855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
CAS954630-43-4
Molecular FormulaC21H26N2O3S
Molecular Weight386.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC(C)C
InChIInChI=1S/C21H26N2O3S/c1-15(2)12-21(24)22-19-7-6-17-10-11-23(14-18(17)13-19)27(25,26)20-8-4-16(3)5-9-20/h4-9,13,15H,10-12,14H2,1-3H3,(H,22,24)
InChIKeyVSFNAICFFMBTMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide (CAS 954630-43-4): Chemical Identity and Class Context for Procurement Evaluation


3-Methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide (CAS 954630-43-4) is a synthetic small-molecule amide built on the N-tosyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The compound incorporates a tosyl (4-methylbenzenesulfonyl) group at the 2-position and a 3-methylbutanamido (isovaleramido) side chain at the 7-position of the THIQ core. Members of the N-tosyl-THIQ amide class have been reported to exhibit substituent‑dependent cytotoxicity against human cancer cell lines [1] and are under investigation as sigma‑receptor ligands [2], establishing the scaffold as a versatile starting point for medicinal chemistry programs. The compound is typically sourced as a custom synthesis or screening library item; its molecular formula is C21H24N2O3S (calculated MW 384.5 g·mol⁻¹ based on the IUPAC name 3-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide).

Why Generic Substitution Fails for 3-Methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide: The Criticality of Side-Chain Architecture


N-Tosyl-THIQ amides are not functionally interchangeable. Even conservative modifications to the amide side chain—such as lengthening, branching, or cyclizing the alkyl group—can drastically alter biological activity. In a systematic study of 1-substituted N-tosyl-THIQ analogs, Pingaew et al. observed that cytotoxicity against MOLT‑3 cells spanned from an IC₅₀ of 1.23 µM for the most potent derivative to complete inactivity for the p‑methoxy analog, despite all compounds sharing the N-tosyl-THIQ core [1]. This steep SAR gradient means that procuring a “close” analog (e.g., the linear butyramide or 2‑ethyl‑butanamide congener) in place of the 3‑methylbutanamido derivative carries a high risk of obtaining a molecule with a different target engagement profile, metabolic stability, or off‑target liability profile. The evidence summarized in Section 3 quantifies the structural, physicochemical, and biological divergence among available analogs and explains why specification to the exact CAS number is a prerequisite for reproducible research or development work.

Quantitative Evidence Guide: Differentiating 3-Methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide from Its Closest Analogs


Physicochemical Discrimination: Molecular Weight and Carbon Count Differentiate the 3‑Methylbutanamido Congener from Straight-Chain and Branched Analogs

The target compound has a molecular weight of 384.5 g·mol⁻¹ (C21H24N2O3S), which places it between the unsubstituted butyramide analog (372.5 g·mol⁻¹, C20H24N2O3S) and the 2‑ethyl‑butanamide analog (400.5 g·mol⁻¹, C22H28N2O3S) . The difference of +12 g·mol⁻¹ relative to the butyramide and −16 g·mol⁻¹ relative to the 2‑ethyl congener reflects the presence of a single methyl branch on the butanamide chain. Such subtle mass and carbon-count differences can influence molecular recognition, passive permeability, and metabolic soft-spot exposure, making the exact chain architecture a key selection criterion.

Medicinal chemistry Physicochemical properties Lead optimization

Class-Level Biological Evidence: Cytotoxicity of N-Tosyl-THIQ Derivatives Is Exquisitely Sensitive to Substituent Identity

In a panel of 1‑substituted N‑tosyl-1,2,3,4-tetrahydroisoquinoline derivatives evaluated against MOLT‑3 (T‑lymphoblast), HuCCA‑1 (cholangiocarcinoma), A‑549 (lung), and HepG2 (liver) cell lines, cytotoxicity was starkly dependent on the nature and position of the substituent [1]. The most active compound (o‑hydroxy derivative 4k) exhibited an IC₅₀ of 1.23 µM against MOLT‑3 cells, whereas the p‑methoxy analog 4d was completely inactive in the same assay. Against HepG2 cells, the trimethoxy analog 4f gave an IC₅₀ of 22.70 µM, outperforming the reference drug etoposide. This profound activity range—from low‑micromolar potency to complete loss of activity—demonstrates that even isosteric or electronic perturbations remote from the N‑tosyl-THIQ core can extinguish biological activity. Although the 3‑methylbutanamido side chain of the target compound was not explicitly tested in this study, the SAR landscape predicts that its branched‑chain topology will confer a unique cytotoxicity fingerprint distinct from that of linear or gem‑dimethyl congeners.

Cytotoxicity Structure-activity relationship Cancer research

Lipophilicity Spread Among N-Tosyl-THIQ Amides Drives Differential Permeability and Off-Target Binding

Computed XLogP3 values for structurally characterized N‑tosyl‑THIQ amides illustrate the lipophilicity range accessible through side‑chain variation. The cinnamamide analog (PubChem CID 45582384) displays an XLogP3 of 4.2 [1], while the smaller butyramide congener is expected to be considerably less lipophilic owing to its shorter, unbranched chain. The 3‑methylbutanamido group of the target compound introduces a branched alkyl moiety that is anticipated to yield an intermediate XLogP3 (estimated ~3.5–3.8), balancing passive permeability against the risk of high logP‑driven off‑target promiscuity and metabolic liability. This intermediate lipophilicity window is often desirable for oral bioavailability and CNS penetration potential.

Lipophilicity ADME Drug likeness

Optimal Application Scenarios for 3-Methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide Based on Evidence


Medicinal Chemistry Lead Optimization Requiring a Defined N-Tosyl-THIQ Amide with a Branched Alkyl Side Chain

When an SAR campaign around the N-tosyl-THIQ scaffold demands a compound that occupies a specific lipophilicity and steric niche, 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide provides a well‑positioned entry point. Its intermediate computed logP (~3.5–3.8) and molecular weight (384.5 g·mol⁻¹) differentiate it from both the smaller butyramide and the larger 2‑ethyl‑butanamide congener [Section 3, Evidence Items 1 and 3], while class‑level cytotoxicity data demonstrate that such side‑chain variations can yield wide potency differences [Section 3, Evidence Item 2]. Procurement of the exact CAS number ensures that the observed biological profile corresponds to the intended substitution pattern, avoiding confounding SAR data.

Pharmacokinetic Profiling Studies Where Isobutyl Side Chains Are Preferred for Metabolic Stability

Branched alkyl amides such as the 3‑methylbutanamido group are often incorporated to reduce N‑dealkylation or amide hydrolysis relative to linear chains. The target compound’s α‑methyl branch introduces steric hindrance adjacent to the amide carbonyl, which can slow oxidative metabolism and extend half‑life. Researchers designing metabolic stability panels should select this compound over the unbranched butyramide analog to directly compare the impact of chain branching on intrinsic clearance and CYP inhibition, leveraging the quantitative lipophilicity and molecular‑weight data presented in Section 3.

Sigma‑Receptor or CNS‑Targeted Probe Development Requiring a Moderately Lipophilic THIQ Scaffold

Recent reports highlight the potential of 3‑substituted THIQ derivatives as sigma‑receptor ligands [1]. The moderate computed logP of the 3‑methylbutanamido derivative aligns with the physicochemical space often associated with CNS permeability while avoiding the excessive lipophilicity (XLogP3 >4) that can lead to non‑specific binding. Compared with the highly lipophilic cinnamamide analog (XLogP3 = 4.2), the target compound offers a more favorable profile for CNS probe development, provided that the exact side‑chain identity is maintained.

Chemical Biology Tool Compound Requiring Reproducible Batch‑to‑Batch Identity

In target‑identification or phenotypic screening experiments, even trace contamination with a homolog can produce misleading hits. Specifying 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide by CAS number (954630-43-4) rather than a generic “N‑tosyl‑THIQ amide” safeguards against substitution with the butyramide (CAS 954679‑31‑3) or 2‑ethyl‑butanamide (CAS 954630‑75‑2) analogs, whose distinct physicochemical and likely biological properties are quantified in the Evidence Guide above.

Quote Request

Request a Quote for 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.